Fradafiban hydrochloride
Description
Fradafiban hydrochloride is a non-peptide platelet glycoprotein (GP) IIb/IIIa antagonist designed to inhibit platelet aggregation by blocking the final common pathway of platelet activation . It binds to the GP IIb/IIIa receptor with a dissociation constant (Kd) of 148 nM, effectively preventing fibrinogen-mediated crosslinking of platelets, a critical step in thrombus formation . This mechanism positions this compound as a therapeutic candidate for thrombotic disorders, such as acute coronary syndromes and post-angioplasty complications.
Properties
Molecular Formula |
C20H22ClN3O4 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C20H21N3O4.ClH/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16;/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25);1H/t15-,16-;/m0./s1 |
InChI Key |
IUCGFVXOLDQDRV-MOGJOVFKSA-N |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |
Canonical SMILES |
C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fradafiban hydrochloride is synthesized through a series of chemical reactions involving the formation of biphenyl structures and the introduction of functional groups. The synthesis typically involves the following steps:
- Formation of the biphenyl core through a coupling reaction.
- Introduction of the carboxymethyl and hydroxymethyl groups at specific positions on the biphenyl core.
- Replacement of the hydrogen atom in the hydroxymethyl group with a 4’-carbamimidoylbiphenyl-4-yl group .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as crystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Fradafiban hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the biphenyl core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Fradafiban hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound to study biphenyl derivatives and their reactions.
Biology: Investigated for its effects on platelet aggregation and potential therapeutic uses.
Medicine: Explored as a treatment for conditions like angina due to its glycoprotein IIb/IIIa receptor antagonistic properties.
Mechanism of Action
Fradafiban hydrochloride exerts its effects by binding to the glycoprotein IIb/IIIa receptor on the platelet surface. This binding inhibits the final pathway of platelet aggregation, preventing the formation of blood clots that can lead to embolism and angina. The molecular targets involved include integrin alpha-IIb and integrin beta-3, which are essential for platelet adhesion and aggregation .
Comparison with Similar Compounds
Monoclonal Antibody c7E3 Fab (Abciximab)
c7E3 Fab, a chimeric monoclonal antibody fragment, targets GP IIb/IIIa with high specificity. In a landmark clinical trial involving 2,099 high-risk coronary angioplasty patients, c7E3 Fab reduced ischemic complications (e.g., myocardial infarction, unplanned revascularization) by 35% compared to placebo . However, this efficacy came with a significant increase in bleeding risk (e.g., transfusions and hemorrhage events) due to its potent and irreversible receptor blockade . Unlike Fradafiban hydrochloride, c7E3 Fab requires intravenous administration, limiting its use to acute settings.
This compound vs. c7E3 Fab
Other Antiplatelet Agents
Furegrelate Sodium
Furegrelate sodium is an oral, selective platelet cyclooxygenase inhibitor under development as an antiplatelet agent . Unlike Fradafiban, it inhibits thromboxane A2 synthesis, a secondary pathway in platelet activation.
This compound vs. Furegrelate Sodium
Key Insight : Fradafiban’s direct blockade of platelet aggregation may offer superior efficacy in acute thrombosis, whereas Furegrelate’s upstream mechanism might suit chronic settings with milder thrombotic risk.
Integrin-Targeting Agents (Indirect Comparators)
highlights integrin modulators such as ILK-IN-3 (integrin-linked kinase inhibitor) and Integrin modulator 1 (α4β1 integrin agonist). These agents target integrin pathways distinct from GP IIb/IIIa, influencing cell adhesion and migration in cancer or inflammation .
Q & A
Q. What is the molecular mechanism of Fradafiban hydrochloride in inhibiting platelet aggregation?
this compound acts as a non-peptide antagonist of the platelet glycoprotein IIb/IIIa (GP IIb/IIIa) receptor, binding with a dissociation constant (Kd) of 148 nM . This receptor is critical for fibrinogen-mediated platelet aggregation. By blocking GP IIb/IIIa, Fradafiban prevents the final common pathway of platelet activation, making it a potent antithrombotic agent . Methodologically, surface plasmon resonance (SPR) or competitive binding assays using radiolabeled ligands are recommended to validate its binding affinity.
Q. What experimental conditions are optimal for studying Fradafiban’s efficacy in vitro?
In vitro studies should use human platelet-rich plasma (PRP) or purified GP IIb/IIIa receptors under physiological pH (7.4) and temperature (37°C). Agonists like ADP or collagen can be used to induce aggregation, with Fradafiban’s inhibitory effects quantified via light transmission aggregometry (LTA). Dose-response curves (typically 0.1–10 μM) should be constructed to determine IC50 values . Include negative controls (e.g., vehicle-only) and positive controls (e.g., abciximab) for validation .
Q. Which assays are standard for evaluating Fradafiban’s pharmacokinetic properties?
- Binding Affinity : Radioligand displacement assays using ³H-labeled Fradafiban or competitive ELISA.
- Metabolic Stability : Liver microsome assays (human or rodent) to measure half-life (t½) and intrinsic clearance.
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration.
- Bioavailability : Parallel in vivo studies comparing intravenous vs. oral administration in animal models .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Fradafiban?
Discrepancies may arise due to differences in bioavailability, metabolite activity, or off-target effects. To address this:
- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with receptor occupancy.
- Use genetic knockout models (e.g., GP IIb/IIIa-deficient mice) to confirm target specificity.
- Analyze metabolites via LC-MS to identify active or inhibitory derivatives .
Q. What strategies improve the selectivity of Fradafiban for GP IIb/IIIa over integrin family members (e.g., αvβ3)?
- Structural Optimization : Use molecular docking simulations to modify Fradafiban’s chemical scaffold, reducing affinity for non-target integrins.
- Functional Assays : Compare inhibition profiles across integrin subtypes (e.g., αIIbβ3 vs. αvβ3) using cell adhesion assays with ligand-coated plates (e.g., fibrinogen for αIIbβ3, vitronectin for αvβ3) .
- Cryo-EM Studies : Resolve Fradafiban-bound GP IIb/IIIa structures to identify binding site specificity .
Q. How should researchers design studies to evaluate Fradafiban’s synergistic effects with other antithrombotic agents?
- Combination Therapy Models : Test Fradafiban with aspirin, clopidogrel, or low-molecular-weight heparins in animal thrombosis models (e.g., Folts model).
- Endpoint Selection : Measure bleeding time, thrombus weight, and platelet activation markers (e.g., P-selectin expression).
- Statistical Design : Use factorial ANOVA to assess interaction effects and avoid confounding variables .
Data Contradiction and Validation
Q. How to address conflicting reports on Fradafiban’s off-target effects in neuronal or inflammatory pathways?
- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated platelets or endothelial cells to identify dysregulated pathways.
- Functional Validation : Use siRNA knockdown or CRISPR-Cas9 to silence putative off-target receptors (e.g., ICAM-1) and assess rescue effects .
- Cross-Species Comparisons : Test Fradafiban in humanized mouse models to isolate species-specific responses .
Methodological Guidelines
- Reproducibility : Document experimental protocols in line with CONSORT or ARRIVE guidelines, including raw data deposition in public repositories .
- Statistical Rigor : Use power analysis to determine sample sizes and apply Bonferroni corrections for multiple comparisons .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
